N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Overview
Description
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic compound characterized by its unique structural components, including an oxadiazole ring, a tetrahydrothiophene moiety, and an isonicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Propyl Chain: The 3-methyl-1,2,4-oxadiazole is then alkylated with a suitable propyl halide in the presence of a base such as potassium carbonate.
Synthesis of the Tetrahydrothiophene Moiety: Tetrahydrothiophene can be synthesized via the reduction of thiophene derivatives using hydrogenation techniques.
Coupling with Isonicotinamide: The final step involves the coupling of the oxadiazole-propyl intermediate with 2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation of the nitrogen-oxygen bonds.
Substitution: The isonicotinamide group can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted isonicotinamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide may exhibit bioactive properties, such as antimicrobial or anticancer activities. Its structural components are often found in molecules that interact with biological targets, suggesting potential pharmacological applications.
Medicine
In medicine, this compound could be explored for its therapeutic potential. The presence of the isonicotinamide group hints at possible applications in treating diseases like tuberculosis, given the known activity of isonicotinamide derivatives.
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring might participate in hydrogen bonding or π-π interactions, while the isonicotinamide group could form coordination complexes with metal ions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1,2,4-oxadiazol-5-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide: Lacks the methyl group on the oxadiazole ring.
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-((thiophen-3-yl)oxy)isonicotinamide: Contains a thiophene ring instead of a tetrahydrothiophene ring.
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide: Replaces the isonicotinamide group with a nicotinamide group.
Uniqueness
The uniqueness of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide lies in its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11-19-14(23-20-11)3-2-6-18-16(21)12-4-7-17-15(9-12)22-13-5-8-24-10-13/h4,7,9,13H,2-3,5-6,8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETLUCXIZVDJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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